molecular formula C72H57N3O6S3 B13783890 2,5,8-Tris(4-(bis(4-methoxyphenyl)amino)phenyl)

2,5,8-Tris(4-(bis(4-methoxyphenyl)amino)phenyl)

Cat. No.: B13783890
M. Wt: 1156.4 g/mol
InChI Key: AKPVNGUXSULUHL-UHFFFAOYSA-N
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Description

Benzotrithiophene-4 (BTT-4) is a derivative of benzotrithiophene, a sulfur-rich compound known for its electron-donating properties. Benzotrithiophene-4 is characterized by the presence of a triphenylamine group at the 5,5′-position of the thiophene rings, which significantly influences its chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzotrithiophene-4 can be synthesized through a multi-step process involving the formation of benzotrithiophene tricarbaldehyde as an intermediate. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Benzotrithiophene-4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzotrithiophene-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzotrithiophene-4 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Benzotrithiophene-4 derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of organic semiconductors and photovoltaic materials

Mechanism of Action

The mechanism of action of Benzotrithiophene-4 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Benzotrithiophene-4

Benzotrithiophene-4 is unique due to the presence of the triphenylamine group, which enhances its electron-donating properties and influences its chemical reactivity and stability. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .

Properties

Molecular Formula

C72H57N3O6S3

Molecular Weight

1156.4 g/mol

IUPAC Name

4-[9,14-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,4,6,9,11,14-hexaen-4-yl]-N,N-bis(4-methoxyphenyl)aniline

InChI

InChI=1S/C72H57N3O6S3/c1-76-58-31-19-52(20-32-58)73(53-21-33-59(77-2)34-22-53)49-13-7-46(8-14-49)67-43-64-70(82-67)65-44-68(47-9-15-50(16-10-47)74(54-23-35-60(78-3)36-24-54)55-25-37-61(79-4)38-26-55)84-72(65)66-45-69(83-71(64)66)48-11-17-51(18-12-48)75(56-27-39-62(80-5)40-28-56)57-29-41-63(81-6)42-30-57/h7-45H,1-6H3

InChI Key

AKPVNGUXSULUHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C5C(=C6C(=C4S3)C=C(S6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=C(S5)C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Origin of Product

United States

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